![molecular formula C8H9N3O B1450128 6-Methoxy-1H-indazol-5-amine CAS No. 749223-61-8](/img/structure/B1450128.png)
6-Methoxy-1H-indazol-5-amine
Overview
Description
“6-Methoxy-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of indazole derivatives, including “6-Methoxy-1H-indazol-5-amine”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1H-indazol-5-amine” consists of an indazole ring substituted with a methoxy group at the 6th position and an amine group at the 5th position .
Chemical Reactions Analysis
Indazole derivatives, including “6-Methoxy-1H-indazol-5-amine”, have been involved in various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-1H-indazol-5-amine” include a molecular weight of 163.18 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.8±22.0 °C at 760 mmHg .
Scientific Research Applications
Medicinal Chemistry
Indazole-containing derivatives, such as 6-Methoxy-1H-indazol-5-amine, represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .
Anticancer Agents
Indazole derivatives have been found to possess significant anticancer properties . For instance, a derivative of 6-Methoxy-1H-indazol-5-amine was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity .
Anti-Inflammatory Agents
Indazole derivatives have been reported to possess anti-inflammatory activities . This suggests that 6-Methoxy-1H-indazol-5-amine could potentially be used in the development of new anti-inflammatory drugs.
Antifungal and Antibacterial Agents
Indazole derivatives have demonstrated antifungal and antibacterial activities . This indicates that 6-Methoxy-1H-indazol-5-amine could be used in the development of new antifungal and antibacterial agents.
Anti-HIV Agents
Indazole derivatives have also shown anti-HIV activities . This suggests that 6-Methoxy-1H-indazol-5-amine could potentially be used in the development of new anti-HIV drugs.
Antitumor Agents
Indazole derivatives have been found to possess antitumor properties . This indicates that 6-Methoxy-1H-indazol-5-amine could be used in the development of new antitumor agents.
Mechanism of Action
Target of Action
6-Methoxy-1H-indazol-5-amine is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that 6-methoxy-1h-indazol-5-amine may interact with its target kinases, leading to their inhibition, regulation, or modulation . This interaction could result in changes in the cell cycle and DNA damage response.
Biochemical Pathways
The biochemical pathways affected by 6-Methoxy-1H-indazol-5-amine are likely related to its targets. By inhibiting or modulating the activity of CHK1, CHK2, and SGK kinases, 6-Methoxy-1H-indazol-5-amine could affect pathways involved in cell cycle regulation and the cellular response to DNA damage .
Pharmacokinetics
It is known that indazole derivatives are generally well-absorbed and can be distributed throughout the body . The impact of these properties on the bioavailability of 6-Methoxy-1H-indazol-5-amine is currently unknown.
Result of Action
The molecular and cellular effects of 6-Methoxy-1H-indazol-5-amine’s action would likely be related to its influence on its target kinases. By inhibiting or modulating these kinases, 6-Methoxy-1H-indazol-5-amine could potentially alter cell cycle progression and the cellular response to DNA damage .
Action Environment
The action, efficacy, and stability of 6-Methoxy-1H-indazol-5-amine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of 6-Methoxy-1H-indazol-5-amine .
properties
IUPAC Name |
6-methoxy-1H-indazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEKVHASRAQCNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650588 | |
Record name | 6-Methoxy-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1H-indazol-5-amine | |
CAS RN |
749223-61-8 | |
Record name | 6-Methoxy-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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